2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)a cetamide 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)a cetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16285089
InChI: InChI=1S/C20H23N5O2S/c1-4-27-17-7-5-6-15(11-17)19-23-24-20(25(19)21)28-12-18(26)22-16-9-13(2)8-14(3)10-16/h5-11H,4,12,21H2,1-3H3,(H,22,26)
SMILES:
Molecular Formula: C20H23N5O2S
Molecular Weight: 397.5 g/mol

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)a cetamide

CAS No.:

Cat. No.: VC16285089

Molecular Formula: C20H23N5O2S

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)a cetamide -

Specification

Molecular Formula C20H23N5O2S
Molecular Weight 397.5 g/mol
IUPAC Name 2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Standard InChI InChI=1S/C20H23N5O2S/c1-4-27-17-7-5-6-15(11-17)19-23-24-20(25(19)21)28-12-18(26)22-16-9-13(2)8-14(3)10-16/h5-11H,4,12,21H2,1-3H3,(H,22,26)
Standard InChI Key DNWFRFSBLWADQX-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)C)C

Introduction

Structural Features

  • Triazole Core: The compound contains a 1,2,4-triazole ring, a common motif in medicinal chemistry due to its stability and bioactivity.

  • Substituents:

    • A 3-ethoxyphenyl group attached to the triazole ring enhances hydrophobic interactions.

    • An acetamide linkage with a 3,5-dimethylphenyl group provides additional structural rigidity.

Synthesis

The synthesis of this compound typically involves multi-step reactions under controlled conditions:

  • Key Reagents:

    • Aminoguanidine or its derivatives for triazole formation.

    • Ethoxybenzaldehyde or related compounds for phenyl substitution.

    • Thiolating agents for sulfur incorporation.

  • Reaction Steps:

    • Formation of the triazole nucleus via cyclization of aminoguanidines with appropriate aldehydes.

    • Thiolation at the triazole's third position using thiolating agents.

    • Coupling with acetamide derivatives under catalytic conditions to introduce the N-(3,5-dimethylphenyl)acetamide moiety.

  • Catalysts and Solvents:

    • Triethylamine or similar bases are often used as catalysts.

    • Reactions are generally carried out in ethanol or dimethylformamide (DMF).

In Silico Studies

Molecular docking and computational studies can predict binding affinities of this compound to biological targets such as enzymes or receptors.

Research Findings

PropertyObservation
Spectroscopic DataCharacterized using NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry
Crystal StructureSingle-crystal X-ray diffraction confirms molecular geometry
Yield in SynthesisTypical yields range from 70–85% depending on reaction conditions
SolubilitySoluble in polar organic solvents like ethanol and DMF

Comparative Analysis with Related Compounds

Compound NameKey FeaturesReported Activity
2-[4-(2-Ethoxyphenyl)-5-phenyl-4H- triazol-3-ylsulfanyl]-acetamide Similar ethoxyphenyl substitution; lacks dimethylphenylacetamide moietyAntimicrobial potential
N-(3-Cyano-benzothiophen)-acetamide derivatives Contains thiadiazole instead of triazole; evaluated as a 5-lipoxygenase inhibitorAnti-inflammatory
Novel sulfonamide-triazine hybrids Substituted triazine core; tested against cancer cell linesCytotoxicity against HCT-116 and HeLa cells

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